(4-Bromo-6-methylpyridin-2-YL)methanol
Overview
Description
(4-Bromo-6-methylpyridin-2-YL)methanol is an organic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . This compound is characterized by a bromine atom at the 4th position, a methyl group at the 6th position, and a hydroxymethyl group at the 2nd position of the pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-6-methylpyridin-2-YL)methanol typically involves the bromination of 2-methylpyridine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4-bromo-2-methylpyridine with methanol in the presence of sulfuric acid and ammonium peroxydisulfate. The reaction mixture is heated to reflux, and the product is purified by column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-6-methylpyridin-2-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or alkyl halides are used in substitution reactions.
Major Products:
Oxidation: 4-Bromo-6-methylpyridine-2-carboxylic acid.
Reduction: 4-Bromo-6-methylpyridine-2-methane.
Substitution: 4-Amino-6-methylpyridine-2-methanol.
Scientific Research Applications
(4-Bromo-6-methylpyridin-2-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry
Mechanism of Action
The mechanism of action of (4-Bromo-6-methylpyridin-2-YL)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
(6-Bromo-pyridin-2-yl)methanol: Similar structure but with the bromine atom at the 6th position.
(4-Chloro-6-methylpyridin-2-YL)methanol: Similar structure but with a chlorine atom instead of bromine.
(4-Bromo-2-methylpyridin-3-yl)methanol: Similar structure but with the hydroxymethyl group at the 3rd position.
Uniqueness: (4-Bromo-6-methylpyridin-2-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and hydroxymethyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(4-bromo-6-methylpyridin-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-2-6(8)3-7(4-10)9-5/h2-3,10H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYVUCDSONNKNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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